(1-Ethyl-4-piperidinyl)acetic acid hydrate CAS number 1262774-36-6
(1-Ethyl-4-piperidinyl)acetic acid hydrate CAS number 1262774-36-6
Part 1: Executive Summary
(1-Ethyl-4-piperidinyl)acetic acid hydrate is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical ingredients (APIs). Unlike simple solvents or reagents, this compound serves as a pharmacophore scaffold , primarily introducing a basic piperidine moiety into drug candidates.
Its structural significance lies in the 1-ethyl-4-substituted piperidine motif. In medicinal chemistry, this motif is frequently employed to:
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Enhance Solubility: The tertiary amine provides a protonation site at physiological pH, improving aqueous solubility.
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Target GPCRs: The basic nitrogen often forms a critical salt bridge with aspartic acid residues (e.g., Asp3.32) in G-Protein Coupled Receptors (GPCRs), particularly Muscarinic (M1-M5) and Serotonin (5-HT) receptors.
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Kinase Inhibition: It serves as a solvent-exposed tail in kinase inhibitors (e.g., MET, PI3K), modulating pharmacokinetic properties.
Part 2: Chemical Profile & Properties[1][2][3][4]
The compound exists as a zwitterionic solid in its hydrate form. The presence of both a carboxylic acid and a tertiary amine creates an internal salt, influencing its solubility and melting behavior.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1262774-36-6 |
| Molecular Formula | C |
| Molecular Weight | 171.24 g/mol (Anhydrous) / ~189.25 g/mol (Hydrate) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane, ether) |
| pKa (Calculated) | Acidic: ~4.5 (COOH); Basic: ~10.4 (Piperidine N) |
| Hygroscopicity | Hygroscopic; requires storage under inert atmosphere |
| Melting Point | Decomposes >200°C (characteristic of zwitterions); Hydrate may lose water <100°C |
Part 3: Synthesis & Manufacturing Methodologies
The industrial synthesis of (1-Ethyl-4-piperidinyl)acetic acid generally avoids direct alkylation of the expensive 4-piperidineacetic acid. Instead, it favors the reduction of pyridine precursors followed by reductive amination.
Core Synthesis Route (Industrial Preferred)
This route ensures high purity by avoiding over-alkylation (quaternization) common in direct alkyl halide reactions.
Step 1: Hydrogenation 4-Pyridineacetic acid hydrochloride is hydrogenated using a Platinum (Pt/C) or Palladium (Pd/C) catalyst in water or acetic acid. This yields 4-piperidineacetic acid.[9]
Step 2: Reductive Amination The secondary amine is alkylated using acetaldehyde and a reducing agent (Sodium triacetoxyborohydride or catalytic hydrogenation) to install the ethyl group selectively.
Synthesis Workflow Diagram
Figure 1: Industrial synthesis pathway via reductive amination of pyridine precursors.
Alternative Laboratory Route
For small-scale synthesis, direct alkylation of ethyl 4-piperidineacetate with ethyl bromide (EtBr) and base (K
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Drawback: Risk of forming the quaternary ammonium salt (bis-ethylation).
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Control: Requires strict stoichiometric control and low temperatures.
Part 4: Applications in Drug Development
This intermediate is not limited to a single drug but acts as a privileged structure in several therapeutic areas.
Muscarinic Receptor Antagonists (Respiratory)
The 1-ethyl-4-piperidine moiety mimics the acetylcholine structure. Derivatives of this acid are coupled with bulky tricyclic amines to create bronchodilators similar to Tiotropium or Aclidinium .
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Mechanism: The piperidine nitrogen binds to the anionic aspartate site in the M3 receptor, while the ethyl group provides steric bulk to modulate off-rate (residence time).
5-HT2A Inverse Agonists (Neuropsychiatry)
In the development of antipsychotics (e.g., Pimavanserin analogs), the acetic acid side chain is used to link the piperidine headgroup to a fluorinated urea or amide tail.
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Function: The scaffold stabilizes the receptor in an inactive conformation.
Kinase Inhibitors (Oncology)
Used in the synthesis of MET and PI3K inhibitors. The carboxylic acid group is converted to an amide, linking the solubilizing piperidine tail to the kinase-binding hinge region (often a pyrimidine or quinoline core).
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Benefit: Improves oral bioavailability by increasing polarity and reducing LogP.
Part 5: Analytical Quality Control (QC)
Due to its zwitterionic nature, standard reverse-phase HPLC can result in peak tailing. A specialized QC protocol is required.
QC Workflow Diagram
Figure 2: Quality Control decision tree for zwitterionic intermediates.
Recommended Analytical Methods
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HPLC:
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Column: C18 with polar embedding or HILIC column.
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Mobile Phase: Buffer (Phosphate pH 2.5 or Ammonium Acetate pH 9.0) is mandatory to suppress ionization of the carboxylic acid or protonate the amine, ensuring sharp peaks.
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Detection: UV at 210 nm (low UV absorbance requires high purity solvents).
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NMR (D
O):-
The ethyl group appears as a characteristic triplet (~1.3 ppm) and quartet (~3.1 ppm).
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The piperidine ring protons show significant splitting patterns due to the chair conformation.
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Karl Fischer Titration:
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Essential to quantify the "hydrate" status. Theoretical water content for monohydrate is ~9.5%.
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Part 6: Handling & Safety
Stability[11]
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Hygroscopic: The compound readily absorbs atmospheric moisture. It must be stored in tightly sealed containers, preferably under nitrogen.
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Shelf Life: Stable for >2 years if stored at 2-8°C.
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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PPE: Nitrile gloves, safety goggles, and N95 dust mask are required during weighing and handling.
References
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PubChem. (2025).[1][3][9] Compound Summary: (1-Ethyl-4-piperidinyl)acetic acid hydrate.[12] National Library of Medicine. [Link]
- Google Patents. (2015).
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Google Patents. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones. National Institutes of Health (NIH). [Link]
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